Palmitic acid

Übersicht

Beschreibung

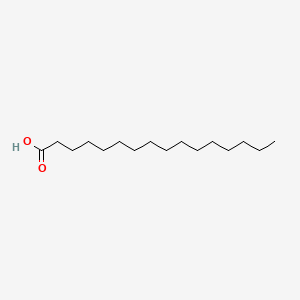

Palmitinsäure, auch bekannt als Hexadecansäure, ist eine häufige gesättigte Fettsäure mit einer 16-Kohlenstoffkette. Sie ist eine der am häufigsten vorkommenden gesättigten Fettsäuren, die in Tieren, Pflanzen und Mikroorganismen gefunden werden. Palmitinsäure ist ein Hauptbestandteil von Palmöl, das aus den Früchten der Ölpalme gewonnen wird. Sie ist auch in Fleisch, Käse, Butter und anderen Milchprodukten enthalten .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Palmitinsäure kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode ist die Verseifung von Palmöl, die erstmals 1840 von Edmond Frémy entdeckt wurde . Dieser Prozess beinhaltet die Hydrolyse von Triglyceriden in Palmöl unter Verwendung einer starken Base, wie Natriumhydroxid, um Glycerin und Palmitinsäure zu erzeugen.

Ein weiteres Verfahren beinhaltet die Hydrierung ungesättigter Fettsäuren, wie Ölsäure, um Palmitinsäure zu erzeugen. Dieser Prozess erfordert die Verwendung eines Katalysators, wie Nickel, und Wasserstoffgas unter Hochdruck- und Temperaturbedingungen.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Palmitinsäure hauptsächlich durch die Verseifung von Palmöl hergestellt. Der Prozess beinhaltet das Erhitzen von Palmöl mit einer starken Base, wie Natriumhydroxid, um die Triglyceride in Glycerin und Fettsäuren aufzuspalten. Die Fettsäuren werden dann abgetrennt und gereinigt, um Palmitinsäure zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Palmitinsäure unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Veresterung.

Oxidation: Palmitinsäure kann oxidiert werden, um Palmitinaldehyd und Palmitinsäure zu erzeugen. Diese Reaktion erfordert typischerweise die Verwendung starker Oxidationsmittel, wie Kaliumpermanganat oder Chromsäure.

Reduktion: Palmitinsäure kann reduziert werden, um Hexadecanol, einen langkettigen Alkohol, zu erzeugen. Diese Reaktion erfordert die Verwendung von Reduktionsmitteln, wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Veresterung: Palmitinsäure kann mit Alkoholen reagieren, um Ester zu bilden. Diese Reaktion erfordert typischerweise die Verwendung eines sauren Katalysators, wie Schwefelsäure, und Wärme.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromsäure

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid

Veresterung: Alkohole, Schwefelsäure

Hauptprodukte, die gebildet werden

Oxidation: Palmitinaldehyd, Palmitinsäure

Reduktion: Hexadecanol

Veresterung: Palmitinsäureester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Palmitic acid can be synthesized through various methods. One common method involves the saponification of palm oil, which was first discovered by Edmond Frémy in 1840 . This process involves the hydrolysis of triglycerides in palm oil using a strong base, such as sodium hydroxide, to produce glycerol and this compound.

Another method involves the hydrogenation of unsaturated fatty acids, such as oleic acid, to produce this compound. This process requires the use of a catalyst, such as nickel, and hydrogen gas under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, this compound is primarily produced through the saponification of palm oil. The process involves heating palm oil with a strong base, such as sodium hydroxide, to break down the triglycerides into glycerol and fatty acids. The fatty acids are then separated and purified to obtain this compound .

Analyse Chemischer Reaktionen

2.1. Esterification Reactions

Esterification is a key reaction involving palmitic acid, where it reacts with alcohols to form esters. The process can be catalyzed by acids or enzymes (lipases).

2.2. Deoxygenation Reactions

Deoxygenation of this compound can be achieved through hydrodeoxygenation processes, where hydrogen is added to remove oxygen functionalities. This reaction is essential for converting fatty acids into alkanes.

-

Reaction Pathway:

-

Hydrogenation of this compound to hexadecanal.

-

Conversion of hexadecanal to hexadecanol.

-

Dehydration of hexadecanol to form hexadecene.

-

Hydrogenation of hexadecene yields hexadecane.

-

The optimal conditions for these reactions include specific temperatures and catalyst types, such as cobalt-molybdenum supported on carbon nanotubes, achieving yields up to 89% for hexadecane under optimized conditions .

2.3. Oxidation Reactions

This compound undergoes oxidation processes that are crucial in metabolic pathways:

-

Complete Oxidation:

The complete oxidation of this compound produces acetyl-CoA through β-oxidation, yielding energy in the form of ATP:

This process involves multiple cycles of β-oxidation, resulting in the production of NADH and FADH, which are further utilized in the electron transport chain for ATP generation .

2.4. Hydrolysis Reactions

This compound can also be released from its esterified forms through hydrolysis, particularly in biological systems where phospholipases are involved.

-

General Reaction:

This reaction is catalyzed by enzymes such as calcium-dependent phospholipase A2 .

Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Applications

1.1 Anticancer Properties

Recent studies have highlighted palmitic acid's potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cells, including neuroblastoma and breast cancer cells. The mechanisms involve:

- Cell Cycle Arrest : this compound disrupts the cell cycle in tumor cells, inhibiting their proliferation.

- Apoptosis Induction : It promotes apoptosis via mitochondrial pathways by increasing the generation of reactive oxygen species (ROS) .

- Inhibition of Metastasis : Research indicates that this compound can suppress metastasis and enhance sensitivity to chemotherapy .

1.2 Impact on Metabolic Disorders

this compound has been implicated in metabolic syndrome and type 2 diabetes mellitus. Elevated levels of this compound are linked to increased cholesterol levels and atherosclerotic plaque vulnerability in diabetic patients. Mechanistically, it activates macrophage signaling pathways that contribute to vascular smooth muscle cell senescence, leading to plaque instability .

Industrial Applications

2.1 Surfactants and Emulsifiers

this compound is widely utilized in the production of surfactants and emulsifiers due to its ability to stabilize mixtures of oil and water. It is a key ingredient in:

- Soaps : Sodium palmitate and potassium palmitate are common soap components.

- Cosmetics : Used in lotions, creams, shampoos, and conditioners for its emulsifying properties .

2.2 Lubricants and Additives

In industrial settings, this compound serves as a lubricant and processing aid:

- Lubricating Oils : Enhances the performance of lubricants in machinery.

- Textile Processing : Acts as a softening agent in fabric treatments .

Nutritional Applications

This compound is a significant component of dietary fats and plays a role in energy metabolism:

- Energy Source : It provides energy through oxidation in metabolic pathways.

- Nutritional Supplements : Used in formulations aimed at improving lipid profiles and overall health .

Cosmetic Applications

In cosmetics, this compound is valued for its skin-conditioning properties:

- Moisturizer : Forms an occlusive layer on the skin to prevent moisture loss.

- Emollient : Softens the skin and enhances product texture .

Case Studies

Wirkmechanismus

Palmitic acid exerts its effects through various molecular targets and pathways:

Membrane Fluidity: this compound is a key component of cell membranes and helps maintain membrane fluidity and integrity.

Protein Palmitoylation: this compound is involved in the post-translational modification of proteins through a process called palmitoylation.

Inflammation: this compound can activate inflammatory pathways, such as the nuclear factor kappa B (NF-κB) pathway and the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.

Vergleich Mit ähnlichen Verbindungen

Palmitinsäure kann mit anderen ähnlichen gesättigten Fettsäuren verglichen werden, wie Stearinsäure, Myristinsäure und Laurinsäure:

Stearinsäure: Stearinsäure ist eine 18-Kohlenstoff-gesättigte Fettsäure, während Palmitinsäure 16 Kohlenstoffe hat. Stearinsäure kommt in der menschlichen Nahrung weniger häufig vor und hat unterschiedliche physikalische Eigenschaften, wie einen höheren Schmelzpunkt.

Myristinsäure: Myristinsäure ist eine 14-Kohlenstoff-gesättigte Fettsäure. Sie kommt in der Nahrung in geringeren Mengen vor als Palmitinsäure und hat einen niedrigeren Schmelzpunkt.

Laurinsäure: Laurinsäure ist eine 12-Kohlenstoff-gesättigte Fettsäure.

Palmitinsäure ist einzigartig aufgrund ihrer weitverbreiteten Präsenz sowohl in tierischen als auch in pflanzlichen Quellen sowie ihrer bedeutenden Rolle in verschiedenen physiologischen Prozessen.

Biologische Aktivität

Palmitic acid (PA), a saturated fatty acid predominantly found in palm oil, coconut oil, and various animal fats, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and implications of this compound in health and disease, particularly focusing on its anti-tumor effects, oxidative stress induction, and role in metabolic diseases.

Chemical Structure and Sources

This compound is a 16-carbon saturated fatty acid represented chemically as C16H32O2. It is commonly found in:

- Palm oil

- Coconut oil

- Dairy products

- Meat

Pharmacological Activities

This compound exhibits a broad spectrum of biological activities:

- Anti-inflammatory : PA has been shown to modulate inflammatory responses by influencing cytokine production.

- Antioxidant : It can enhance the cellular antioxidant defense system.

- Antitumor : Recent studies have highlighted its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities of this compound

1. Anti-Tumor Effects

This compound has demonstrated significant anti-tumor properties across various cancer types:

- Induction of Apoptosis : PA promotes apoptosis in cancer cells through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels. This mechanism has been observed in breast cancer (MCF-7) and colon cancer (HCT116) cells .

- Inhibition of Cell Proliferation : Studies indicate that PA can inhibit the proliferation of prostate cancer cells by downregulating key signaling pathways such as PI3K/AKT .

- Modulation of Tumor Microenvironment : Research suggests that PA influences the tumor microenvironment by promoting immune responses and inhibiting metastasis .

2. Induction of Oxidative Stress

This compound has been shown to induce oxidative stress, leading to cellular senescence:

- In human hepatocytes, treatment with PA resulted in increased expression of oxidative stress markers (e.g., NQO1, SOD2) and cellular senescence markers (e.g., p21, p53) .

- This oxidative stress is linked to DNA damage and the secretion of senescence-associated secretory phenotype (SASP) factors, which can further influence tumor progression .

Case Study 1: this compound and Cancer Metastasis

A study conducted on mice revealed that a diet rich in this compound led to increased metastatic potential in tumor cells. The findings indicated that PA induces epigenetic modifications that enhance the aggressiveness of tumors, establishing a "stable memory" in cancer cells .

Case Study 2: this compound in Type 2 Diabetes Mellitus

Research has linked elevated serum levels of this compound to increased vulnerability to atherosclerotic plaque rupture in patients with Type 2 Diabetes Mellitus. The study identified macrophage Delta-like ligand 4 signaling as a critical pathway influenced by PA, leading to vascular smooth muscle cell senescence .

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for quantifying palmitic acid purity and impurities?

- Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 210 nm is widely used, validated by retention time alignment with certified reference standards. Gas chromatography (GC) coupled with flame ionization detection (FID) is recommended for fatty acid composition analysis, particularly in lipid matrices like serum or tissue homogenates. Ensure a column temperature gradient of 50–300°C for optimal separation .

- Quality Control : Purity thresholds (≥92% this compound, ≤6% stearic acid) should be confirmed via triplicate injections, with heavy metal contamination limited to <10 ppm using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How should this compound be prepared for in vitro lipid toxicity studies?

- Solubilization Protocol : Conjugate this compound to fatty acid-free bovine serum albumin (BSA) at a 6:1 molar ratio in ethanol (0.1–0.5% v/v) to prevent micelle formation. Final concentrations in cell culture media (e.g., DMEM) typically range from 0.2–0.6 mM, validated via mass spectrometry .

- Critical Controls : Include BSA-only vehicle controls and co-treatment with oleic acid (e.g., 0.4 mM) to assess saturated vs. unsaturated fatty acid effects .

Q. What validated protocols exist for analyzing this compound in biological samples?

- Sample Preparation : For serum/plasma, liquid-liquid extraction using chloroform:methanol (2:1 v/v) followed by derivatization to methyl esters via BF₃-methanol. Quantify via LC-MS/MS with a C18 column and multiple reaction monitoring (MRM) for m/z 256.4→237.3 .

- Data Validation : Report absolute quantification using deuterated internal standards (e.g., d₃-palmitic acid) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pro-apoptotic vs. pro-survival effects in cancer models?

- Experimental Design : Conduct dose-response studies (e.g., 0.1–1.0 mM) across multiple cell lines (e.g., HMCLs, Saos-2) with simultaneous measurement of apoptosis markers (caspase-3) and lipid droplet accumulation. Contrast outcomes under normoxic vs. hypoxic conditions .

- Mechanistic Insight : Use RNA-seq to identify concentration-dependent activation of ER stress (e.g., CHOP) or lipogenesis (e.g., SREBP1) pathways .

Q. What multi-omics strategies are effective for studying this compound’s role in metabolic disorders?

- Integrated Workflow : Combine lipidomics (LC-MS), transcriptomics (single-cell RNA-seq of hepatocytes), and metabolomics (NMR-based flux analysis) to map DNL (de novo lipogenesis) pathway activity. Validate findings using CRISPR-Cas9 knockout models (e.g., SCD1Δ/Δ mice) .

- Cohort Validation : Corrogate in vitro results with prospective cohort data (e.g., Cardiovascular Health Study), analyzing plasma phospholipid this compound levels via GC-FID and linking to insulin resistance markers (HOMA-IR) .

Q. How does temperature-dependent infrared spectroscopy (TD-IR) elucidate this compound’s structural stability?

- Protocol : Acquire one-dimensional IR spectra at 303–393 K, focusing on carboxyl group vibrations (νC=O at 1700 cm⁻¹) and alkyl chain motions (δCH₂ at 1463 cm⁻¹). Critical phase transitions occur at 333–343 K, detectable via abrupt frequency shifts in νCH₂ bands .

- Applications : Use TD-IR to optimize lipid nanoparticle synthesis, ensuring thermal stability during drug delivery system fabrication .

Q. What statistical approaches are robust for analyzing dose-dependent neuronal responses to this compound?

- Analysis Pipeline : Perform ANOVA with Tukey’s post hoc test for multi-concentration comparisons (e.g., 0.1–0.6 mM). Cluster differentially expressed genes (e.g., hypothalamic AgRP/NPY) using hierarchical clustering (Genesis software) and pathway enrichment (ENRICHR) .

- Data Interpretation : Normalize neuronal viability data to oleic acid treatments to distinguish saturated vs. monounsaturated fatty acid effects .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., this compound’s dual roles in apoptosis), systematically compare experimental variables: cell type (primary vs. immortalized), fatty acid:BSA ratios, and duration of exposure .

- Advanced Instrumentation : For structural analysis, pair TD-IR with differential scanning calorimetry (DSC) to correlate spectral changes with enthalpy shifts during phase transitions .

Eigenschaften

IUPAC Name |

hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021602 | |

| Record name | Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless or white solid; [ICSC] Off-white solid; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS., hard, white or faintly yellowish crystalline solid | |

| Record name | Hexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Palmitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1091/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351.5 °C, 351-352 °C | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.04 mg/L at 25 °C, Insoluble in water, Soluble in hot alcohol and ether, Soluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ether, Soluble in aromatic, chlorinated and oxygenated solvents, 4e-05 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Palmitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1091/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density: 0.8527 g/cu cm at 62 °C, Relative density (water = 1): 0.85 | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 154 °C: 133 | |

| Record name | Palmitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

... Excessive palmitoylcarnitine formation and exhausted L-carnitine stores leading to energy depletion, attenuated acetylcholine synthesis and oxidative stress to be main mechanisms behind PA-induced neuronal loss.High PA exposure is suggested to be a factor in causing diabetic neuropathy and gastrointestinal dysregulation., ... First phase insulin release response was lost in these islets. FFAs slightly increased the insulin output of normal fresh pancreas beta-cells. However, chronic exposure to FFAs resulted in loss of first phase insulin release and blunted insulin secretion response to various levels of D-glucose stimulation. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Heavy metals (as Pb): Not more than 10 mg/kg /from table/ | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline scales, White crystalline needles, Needles from alcohol, Hard, white, or faintly yellowish, somewhat glossy crystalline solid, or as a white yellowish powder | |

CAS No. |

57-10-3 | |

| Record name | Palmitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitic acid [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | palmitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V16EO95H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

62.49 °C, 61.8 °C, 63 °C | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.